molecular formula C13H11F2NO4 B2500521 5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 369398-68-5

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2500521
CAS No.: 369398-68-5
M. Wt: 283.231
InChI Key: YTDLIMYUZMIKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dioxane ring substituted with a difluorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of appropriate aldehydes with hydrazides. The reaction is usually carried out in organic solvents such as methanol or ethanol under controlled conditions . The process may involve mechanosynthesis or solid-state melt reactions, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications.

Scientific Research Applications

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s difluorophenyl group plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure and the presence of a difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(3,4-difluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO4/c1-13(2)19-11(17)8(12(18)20-13)6-16-7-3-4-9(14)10(15)5-7/h3-6,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDLIMYUZMIKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.